
cyclopenta-1,3-diene;1H-indene-4,7-dione;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;1H-indene-4,7-dione;iron is a complex organometallic compound that combines the properties of cyclopentadiene, indene-dione, and iron. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1H-indene-4,7-dione;iron typically involves the reaction of cyclopenta-1,3-diene with 1H-indene-4,7-dione in the presence of an iron catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the proper formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;1H-indene-4,7-dione;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into lower oxidation states, affecting its chemical behavior.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction could produce iron complexes with different ligands. Substitution reactions can result in a variety of organometallic compounds with diverse chemical properties.
Scientific Research Applications
Cyclopenta-1,3-diene;1H-indene-4,7-dione;iron has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and other biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;1H-indene-4,7-dione;iron exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic processes. The pathways involved may include redox reactions, ligand exchange, and coordination chemistry, contributing to the compound’s diverse reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with similar diene structure but lacking the indene-dione and iron components.
Indane-1,3-dione: Shares the indene-dione structure but does not contain the cyclopentadiene or iron components.
Ferrocene: An organometallic compound with iron and cyclopentadienyl ligands but lacking the indene-dione structure.
Uniqueness
Cyclopenta-1,3-diene;1H-indene-4,7-dione;iron is unique due to its combination of cyclopentadiene, indene-dione, and iron components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from catalysis to material science.
Properties
CAS No. |
12131-05-4 |
|---|---|
Molecular Formula |
C14H12FeO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1H-indene-4,7-dione;iron |
InChI |
InChI=1S/C9H6O2.C5H6.Fe/c10-8-4-5-9(11)7-3-1-2-6(7)8;1-2-4-5-3-1;/h1-2,4-5H,3H2;1-4H,5H2; |
InChI Key |
XKFPRHYYQQAKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1.C1C=CC2=C1C(=O)C=CC2=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
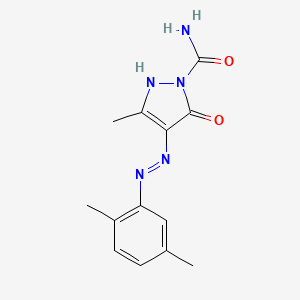

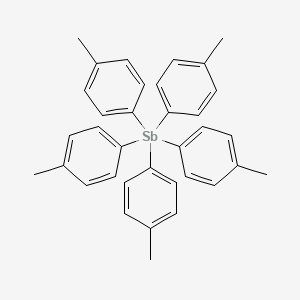
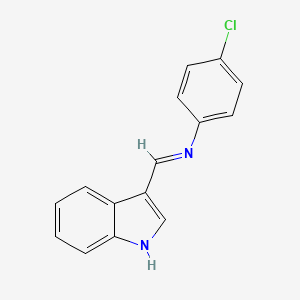
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
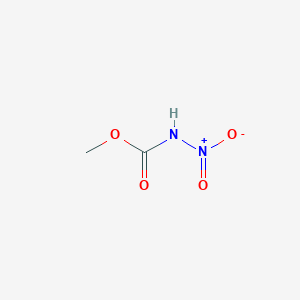
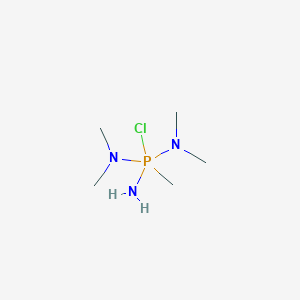
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

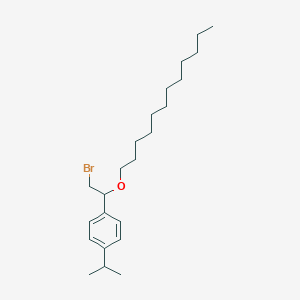
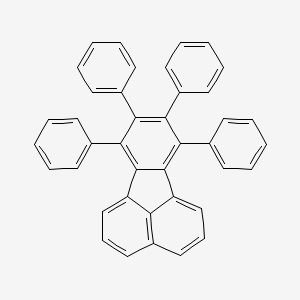

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
